

M1 compound stability and proper storage conditions.

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Compound of Interest

Compound Name: Mitochondrial fusion promoter M1

Cat. No.: B15576141 Get Quote

M1 Compound Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the M1 compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for the M1 compound?

A1: For optimal stability, the M1 compound should be stored under specific conditions to prevent degradation.[1][2] The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

- Solid Form: When stored as a powder, M1 is stable for up to 3 years at -20°C and up to 2 years at 4°C.[1] It is shipped at room temperature and is stable for the duration of shipping and normal handling.[1] Upon receipt, it is crucial to follow the long-term storage instructions provided on the product's technical data sheet.[1] Before opening the vial, it is recommended to centrifuge it to ensure all the powder is collected at the bottom.[1]
- In Solution: Stock solutions of M1 should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]



Q2: How should I prepare a stock solution of the M1 compound?

A2: To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO.[1] For quantities of 10 mg or less, the solvent can be added directly to the product vial. [1] For larger quantities, it is advisable to weigh out the desired amount for immediate experimental needs.[1] To ensure sterility, the stock solution can be filtered through a 0.2 µm microfilter.[1]

Q3: What are the common factors that can affect the stability of the M1 compound?

A3: The stability of small molecules like M1 can be influenced by several environmental and chemical factors.[3][4][5] Key factors include:

- Temperature: Elevated temperatures can accelerate degradation.[3][4]
- Light: Exposure to UV or visible light can cause photodegradation for light-sensitive compounds.[3][6]
- Humidity/Moisture: Can lead to hydrolysis, especially for compounds with susceptible chemical bonds like esters or amides.[3][7]
- pH: The stability of M1 can be pH-dependent, with degradation occurring in highly acidic or basic conditions.[4][7]
- Oxidation: Exposure to oxygen can lead to oxidative degradation.[3][6]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with the M1 compound.

Issue 1: M1 Compound Precipitation in Aqueous Media

Q: I observed a precipitate after adding my M1 stock solution (in DMSO) to my aqueous cell culture medium. What is the cause and how can I resolve this?

A: This is a common issue known as "solvent shift," where the compound is less soluble in the aqueous medium than in the organic stock solvent.[8]



Recommended Solutions:

- Optimize Dilution: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to avoid localized high concentrations.[8]
- Adjust Stock Concentration: Consider lowering the concentration of your M1 stock solution.
 This will require adding a larger volume to your media, so ensure the final solvent concentration remains low (ideally below 0.1% DMSO).[8]
- Solubility Test: Perform a solubility test to determine the maximum soluble concentration of M1 in your specific medium.

Issue 2: Inconsistent Experimental Results

Q: My experimental results with the M1 compound are not reproducible. What could be the cause?

A: Inconsistent results can stem from compound degradation or improper handling.

Troubleshooting Steps:

- Verify Storage Conditions: Ensure that the M1 compound (both solid and stock solutions)
 has been stored according to the recommended guidelines to prevent degradation.[1] Avoid
 repeated freeze-thaw cycles of stock solutions.[1]
- Assess Compound Purity: The purity of the M1 compound can be verified using High-Performance Liquid Chromatography (HPLC).[9][10] A decrease in the main peak area and the appearance of new peaks can indicate degradation.
- Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.

Data on M1 Compound Stability

The stability of the M1 compound has been assessed under various stress conditions, a process known as forced degradation testing.[11][12] These studies help to identify potential degradation pathways and establish the compound's intrinsic stability.[12]



Table 1: Summary of Forced Degradation Studies for M1 Compound

Stress Condition	M1 Compound Remaining (%) after 24h	Major Degradants Observed
Acidic Hydrolysis (0.1N HCl, 60°C)	85.2%	D1, D2
Basic Hydrolysis (0.1N NaOH, 60°C)	78.5%	D3, D4
Oxidation (3% H ₂ O ₂ , RT)	92.1%	D5
Thermal (80°C)	95.8%	D6
Photolytic (UV light, 254nm)	89.4%	D7

Table 2: Recommended Storage Conditions and Shelf-Life

Form	Storage Temperature	Relative Humidity	Shelf-Life
Solid	-20°C	< 30%	3 years
Solid	4°C	< 30%	2 years
Stock Solution (-20°C)	-20°C	N/A	1 month
Stock Solution (-80°C)	-80°C	N/A	6 months

Experimental Protocols

Protocol 1: HPLC-Based Purity Analysis of M1 Compound

This protocol outlines the methodology for determining the purity of the M1 compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][13]

Methodology:

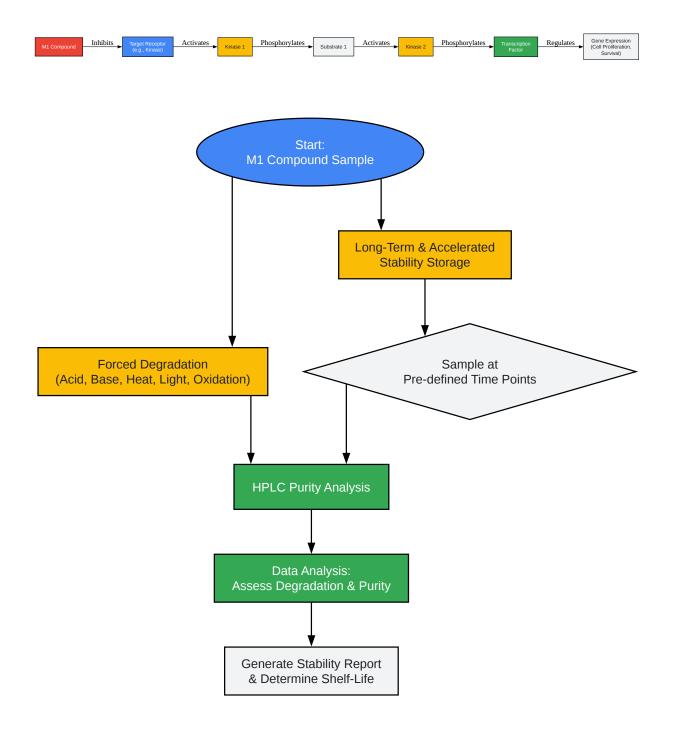
• Sample Preparation:



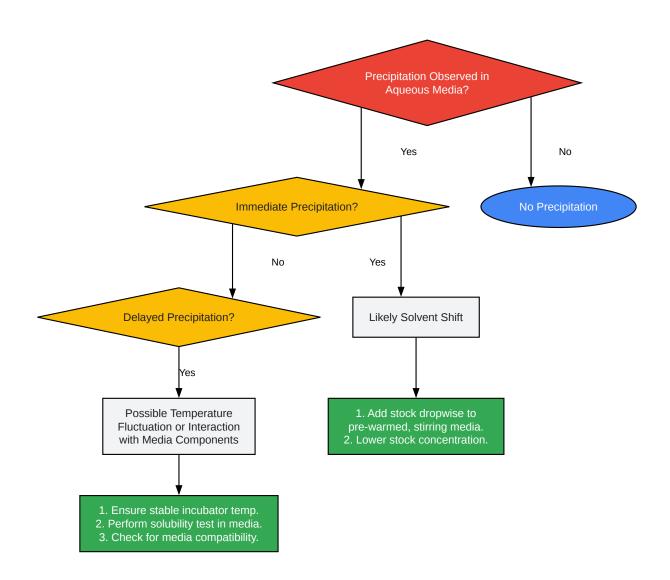
- Accurately weigh and dissolve approximately 1 mg of the M1 compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.[10]
- If necessary, sonicate to aid dissolution.[10]
- Filter the sample through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 10% B to 90% B over 20 minutes
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection: UV at 280 nm
- Data Analysis:
 - The purity is calculated based on the area percentage of the main M1 peak relative to the total peak area in the chromatogram.[10]

Visualizations









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